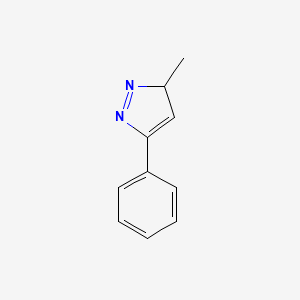

3H-Pyrazole, 3-methyl-5-phenyl-

Description

Historical Development and Significance of Pyrazole (B372694) and Pyrazolone (B3327878) Heterocycles in Organic Chemistry

The journey into the world of pyrazoles began in the late 19th century, with the German chemist Ludwig Knorr being a pivotal figure. In 1883, Knorr first synthesized a pyrazole derivative, a discovery that emerged from his research into quinoline-related compounds. wikipedia.orgbritannica.comwikipedia.orgnumberanalytics.com His work led to the discovery of antipyrine, the first synthetic drug and a widely used analgesic and antipyretic until the advent of aspirin. wikipedia.orgbritannica.com This seminal discovery highlighted the significant potential of pyrazole-based compounds in medicinal chemistry.

A cornerstone in the synthesis of pyrazoles is the Knorr pyrazole synthesis , a method that involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comchemhelpasap.comrsc.orgnih.govmdpi.com This reaction, known for its high yields and fast reaction times, remains a fundamental and widely utilized method for creating substituted pyrazoles. chemhelpasap.comrsc.org Another classical method, developed by German chemist Hans von Pechmann in 1898, involves the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

Pyrazolones, a class of compounds structurally related to pyrazoles and featuring a keto group, also have a rich history. The synthesis of pyrazolones can be achieved through a variation of the Knorr reaction, by condensing a hydrazine with a β-ketoester. chemhelpasap.comnih.gov These compounds are not only important as building blocks for more complex molecules but also exhibit interesting tautomeric properties. nih.govnih.gov The pyrazolone structural motif is a critical element in a variety of drugs with diverse biological activities. nih.gov

The significance of pyrazole and pyrazolone heterocycles extends beyond medicinal chemistry. They are integral to the agrochemical industry, with many herbicides, insecticides, and fungicides containing a pyrazole ring. wikipedia.orgnumberanalytics.comnih.gov Furthermore, they find applications in the development of dyes and materials with unique properties. numberanalytics.combritannica.com

Structural Diversity and Isomerism within Substituted Pyrazoles

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for a wide array of substituted derivatives. encyclopedia.pubnih.govresearchgate.net This structural diversity is further enriched by the phenomenon of isomerism, which plays a crucial role in determining the chemical and physical properties of these compounds.

Constitutional Isomerism: In asymmetrically substituted pyrazoles, such as methyl-phenyl-pyrazole, different constitutional isomers can exist depending on the relative positions of the substituents on the ring. For example, in the Knorr synthesis using an unsymmetrical 1,3-diketone, a mixture of regioisomers can be formed. rsc.org The specific placement of the methyl and phenyl groups on the pyrazole ring leads to distinct molecules with unique properties.

Tautomerism: A key feature of pyrazoles is their ability to undergo tautomerism, a form of isomerism involving the migration of a proton. encyclopedia.pubbeilstein-journals.org In N-unsubstituted pyrazoles, annular tautomerism occurs, where the proton can reside on either of the two nitrogen atoms. encyclopedia.pubresearchgate.net This equilibrium between tautomers can be influenced by the nature of the substituents on the ring, the solvent, and the physical state of the compound. encyclopedia.pubnih.gov

For instance, in 3(5)-substituted pyrazoles, the equilibrium between the 3- and 5-substituted tautomers is a critical consideration. encyclopedia.pub Theoretical and experimental studies have shown that the preferred tautomer often has the nitrogen with a lone pair closer to a more electron-withdrawing substituent. nih.gov

In the case of pyrazolones, keto-enol tautomerism is a prominent feature. chemhelpasap.com While often drawn in their keto form, pyrazolones can exist in an enol tautomer, which often benefits from the aromaticity of the five-membered ring. chemhelpasap.com The specific tautomeric form present can significantly impact the reactivity and biological activity of the molecule. nih.gov

The compound of interest, 3H-Pyrazole, 3-methyl-5-phenyl- , represents a specific tautomeric form of a methyl-phenyl-pyrazole. The "3H" designation indicates that the C3 position of the pyrazole ring is saturated, meaning it is bonded to two substituents and a hydrogen atom, and does not participate in the aromatic system of the ring in this specific tautomeric form. This distinguishes it from the more common aromatic 1H- and 2H-pyrazoles.

Scope of Academic Research on 3H-Pyrazole, 3-methyl-5-phenyl- and its Analogues

Academic research into 3H-pyrazoles, including 3-methyl-5-phenyl-3H-pyrazole, encompasses their synthesis, reactivity, and potential applications. While 1H-pyrazoles are more extensively studied due to their aromatic stability, 3H-pyrazoles are recognized as important intermediates and possess unique chemical properties.

Synthesis: The synthesis of 3H-pyrazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of diazo compounds with alkynes. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of diazo compounds with alkynyl bromides can yield 3,5-diaryl-4-bromo-3H-pyrazoles. organic-chemistry.org Other synthetic strategies involve the cyclization of propargylic alcohols with p-toluenesulfonyl hydrazide. organic-chemistry.org

Reactivity and Transformations: Research has explored the thermal and photochemical transformations of 3H-pyrazoles. tandfonline.com These non-aromatic isomers can undergo rearrangements and participate in various reactions, making them valuable synthetic precursors. For example, they can serve as a source of vinylcarbenes upon photolysis. tandfonline.com

Analogues and Derivatives: The broader academic interest extends to a wide range of pyrazole and pyrazolone analogues. Studies on substituted pyrazoles investigate the influence of different functional groups on their tautomeric equilibria, reactivity, and biological profiles. nih.govnih.gov For example, research on fused pyrazole derivatives, synthesized from starting materials like 3-methyl-5-pyrazolone, has revealed promising biological activities. jmchemsci.comresearchgate.netjmchemsci.com The synthesis of tetra-substituted phenylaminopyrazole derivatives has also been explored, with investigations into their structural characterization and potential pharmaceutical applications. nih.gov

The study of pyrazole analogues also includes computational and spectroscopic analyses to understand their structural and electronic properties. nih.govnih.gov These investigations provide valuable insights into the structure-activity relationships of these compounds, guiding the design of new molecules with desired properties.

Structure

3D Structure

Properties

CAS No. |

1215303-34-6 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-methyl-5-phenyl-3H-pyrazole |

InChI |

InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

PJEJONPCMMXOCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(N=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3h Pyrazole, 3 Methyl 5 Phenyl and Its Derivatives

Classical Condensation and Cyclization Protocols

Traditional methods for pyrazole (B372694) synthesis have long relied on the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives, followed by cyclization. These foundational methods remain widely used due to their reliability and access to readily available starting materials.

Knorr-Type Condensation Involving Ethyl Acetoacetate (B1235776) and Hydrazines

The Knorr pyrazole synthesis, a landmark reaction in heterocyclic chemistry, typically involves the condensation of a β-ketoester with a hydrazine. The reaction between ethyl acetoacetate and phenylhydrazine (B124118) is a classic route to synthesizing 1-phenyl-3-methyl-5-pyrazolone, a tautomeric form of 3-hydroxy-3-methyl-5-phenyl-3H-pyrazole. ias.ac.injmchemsci.com This method has been extensively studied and optimized under various conditions. ias.ac.in

The reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the pyrazolone (B3327878) ring. ias.ac.in Solvent-free conditions have been shown to produce quantitative yields. ias.ac.in The choice of reactants and conditions can be tailored to produce specific derivatives. For instance, using methylhydrazine instead of phenylhydrazine yields 1,3-dimethyl-5-pyrazolone. ias.ac.in

Table 1: Examples of Knorr-Type Synthesis Conditions and Yields

| Hydrazine Derivative | Ketoester | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl Acetoacetate | Solvent-free, 80-90°C | 1-Phenyl-3-methyl-5-pyrazolone | 93-100% | ias.ac.in |

| Phenylhydrazine Hydrochloride | Ethyl Acetoacetate | Not specified | 1-Phenyl-3-methyl-5-pyrazolone | 75-85% | ias.ac.in |

| Methylhydrazine | Ethyl Acetoacetate | Solvent-free, 80-90°C | 1,3-Dimethyl-5-pyrazolone | ~100% | ias.ac.in |

Synthesis from α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones) and Hydrazine Derivatives

The reaction of α,β-unsaturated ketones and aldehydes, commonly known as chalcones, with hydrazine derivatives provides a versatile pathway to pyrazolines, which can be subsequently oxidized to pyrazoles. This method allows for significant diversity in the substitution pattern of the final pyrazole ring. mdpi.com

The synthesis begins with the preparation of a chalcone (B49325), for example, by the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde derivative. mdpi.comhealthcare-bulletin.co.uk The resulting chalcone is then refluxed with a hydrazine, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like ethanol (B145695) or formic acid. mdpi.com This leads to a cyclocondensation reaction, forming the dihydropyrazole (pyrazoline) ring. mdpi.com

For instance, reacting a chalcone derived from acetophenone and 3-nitrobenzaldehyde with hydrazine hydrate in a mixture of formic acid and ethanol yields 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. mdpi.com

Cycloaddition Reactions in Pyrazole Ring Formation

[3+2] Cycloaddition reactions represent a powerful and convergent strategy for constructing the five-membered pyrazole ring. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. A common example is the reaction of diazoalkanes with alkynes or alkenes.

More advanced multicomponent syntheses utilize [3+2] cyclocondensation and cycloaddition as key steps to build complex pyrazole derivatives. nih.gov For example, a regioselective synthesis of 1,4-disubstituted pyrazoles can be achieved via the cycloaddition of sydnones (a class of mesoionic heterocyclic aromatic compounds) with terminal alkynes, a reaction that can be catalyzed by copper. rsc.orgacs.org This methodology allows for the creation of derivatives like 3-Methyl-1,4-diphenyl-1H-pyrazole. acs.org

Advanced Synthetic Techniques

To address the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These modern approaches focus on improving reaction efficiency, safety, and scalability.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. dergipark.org.trmdpi.com In the context of pyrazole synthesis, microwave-assisted methods have been successfully applied to classical reactions, including the condensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr

One-pot, solvent-free syntheses of pyrazolone derivatives have been developed using microwave irradiation. For example, the reaction of ethyl acetoacetate, a phenylhydrazine derivative, and an aldehyde can be completed in as little as 10 minutes under microwave heating at 420 W, producing 4-arylidenepyrazolone derivatives in good to excellent yields (51-98%). mdpi.com This represents a significant improvement over conventional heating methods that can take several hours. dergipark.org.tr

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Ethyl Acetoacetate + Phenylhydrazine | Acetic acid, reflux, ~20 hours | Solvent-free, 2-4 minutes | dergipark.org.tr |

| 2-chloroquinoline-3-carbaldehyde + Dinitrophenylhydrazine | Ethanol, reflux, longer time | Water, 1000W, 2-5 minutes | dergipark.org.tr |

Continuous Flow Chemistry Approaches for Pyrazole Scaffolds

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.com This technology is well-suited for the synthesis of pyrazole scaffolds, enabling the safe handling of potentially hazardous intermediates and allowing for multi-step syntheses in a "telescoped" fashion without isolating intermediates. mdpi.comnih.gov

Flow chemistry has been used to synthesize 3,5-disubstituted pyrazoles through a transition metal-free process where terminal aryl alkynes react with n-BuLi, followed by coupling with acyl chlorides to generate ynones in situ, which then react with hydrazine derivatives. mdpi.com Another approach involves a four-step continuous flow setup for converting anilines into pyrazole products, where hazardous diazo intermediates are generated and used in situ, significantly improving the safety profile of the synthesis. mdpi.com These methods provide rapid and efficient access to a wide range of functionalized pyrazoles. nih.gov

Multi-Component Reactions for Diversified Pyrazolone Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov These reactions combine three or more starting materials in one pot, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. nih.govacs.org For the synthesis of pyrazole and pyrazolone derivatives, MCRs offer a versatile platform to create a wide range of structurally diverse compounds.

A common MCR strategy for pyrazolone synthesis is the four-component reaction involving a hydrazine, a β-ketoester, an aldehyde, and a nitrile (e.g., malononitrile). acs.org This approach is particularly effective for producing highly substituted pyrano[2,3-c]pyrazoles. For instance, the reaction of phenylhydrazine, ethyl acetoacetate, various aromatic aldehydes, and malononitrile can be catalyzed by different agents to yield complex heterocyclic systems. acs.orgresearchgate.net These reactions often proceed through a cascade of events, such as Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration. nih.gov

The versatility of MCRs allows for the synthesis of a vast library of pyrazole derivatives by simply varying the starting components. Research has demonstrated the successful use of this strategy under various conditions, including solvent-free, aqueous media, and with the assistance of ultrasound or microwave irradiation, aligning with the principles of green chemistry. nih.govacs.org

Below is a table summarizing examples of multi-component reactions for the synthesis of pyrazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

| Hydrazine Hydrate | Ethyl Acetoacetate | Aromatic Aldehyde | Malononitrile | Montmorillonite K10, 65-70°C | Pyrano[2,3-c]pyrazole | acs.org |

| 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one | Aromatic Aldehyde | Dimedone | - | Et2NH, Water, Ambient Temp | Pyrazole-dimedone derivative | acs.org |

| Phenylhydrazine | β-Ketoester | Aldehyde | Malononitrile | Ceric Ammonium Nitrate, Water, Ultrasound | Dihydropyrano[2,3-c]pyrazole | |

| Malononitrile | Aldehyde | Hydrazine | - | Yb(PFO)3 | Persubstituted pyrazole | nih.gov |

Catalytic Strategies in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling selectivity. In pyrazole synthesis, various catalytic systems have been developed, ranging from metal-based catalysts to more environmentally friendly alternatives.

Metal-mediated catalysis provides powerful tools for constructing the pyrazole ring. Copper catalysts, for example, have been employed in three-component syntheses. One such domino reaction involves the cyclization of a hydrazine with an enaminone to form a 3-substituted pyrazole, which is then followed by a copper-catalyzed Ullmann coupling with an aryl halide to yield the corresponding 1,3-disubstituted pyrazole. nih.gov This method is valued for its tolerance of both sterically demanding and electronically diverse substrates. nih.gov

Ceric Ammonium Nitrate (CAN), a versatile and inexpensive reagent, functions as both a one-electron oxidant and a potent Lewis acid catalyst. nih.gov It has been effectively used to promote the synthesis of tetrasubstituted pyrazoles. nih.gov A notable method involves the reaction of 1,3-diketones and an allyl silane with CAN, followed by the addition of a substituted hydrazine. nih.gov CAN also catalyzes multicomponent reactions in aqueous media; for example, the four-component reaction of aldehydes, malononitrile, phenylhydrazines, and a β-keto ester is efficiently promoted by CAN under ultrasound irradiation in water. nih.govresearchgate.net This highlights its utility in developing environmentally benign synthetic protocols. researchgate.net

Table of Catalytic Reactions

| Catalyst | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Copper | Three-component domino reaction | Hydrazine, Enaminone, Aryl Halide | Forms 1,3-disubstituted pyrazoles via Ullmann coupling. nih.gov |

| Ceric Ammonium Nitrate (CAN) | Lewis Acid Catalysis | 1,3-Diketone, Allyltrimethylsilane, Hydrazine | Convenient synthesis of tetrasubstituted pyrazoles. nih.gov |

The principles of green chemistry have spurred the development of environmentally benign catalytic systems for pyrazole synthesis. pharmacophorejournal.com These approaches prioritize the use of non-toxic catalysts, renewable resources, and green solvents like water. nih.govpharmacophorejournal.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. A regioselective, enzyme-catalyzed system has been developed for the one-pot synthesis of 1,3,5-trisubstituted pyrazole derivatives from phenyl hydrazines, nitroolefins, and benzaldehydes. This reaction is catalyzed by Thermomyces lanuginosus lipase (TLL) immobilized on a metal-organic framework (TLL@MMI). acs.org The immobilized enzyme demonstrates high efficiency and stability, showcasing the potential of biocatalysts to create complex heterocyclic structures under mild conditions. acs.org

Other green strategies include the use of nano-catalysts, such as nano-ZnO, which has been shown to be a highly efficient and environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. researchgate.netmdpi.com The use of water as a solvent and catalysts like imidazole further contributes to the development of sustainable synthetic methods. nih.gov

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles

Controlling the regiochemistry of substitution is a critical challenge in the synthesis of unsymmetrical pyrazoles like 3-methyl-5-phenyl-3H-pyrazole. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can often lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical. Consequently, numerous modern methods have been developed to achieve high regioselectivity.

One effective strategy is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. A highly regioselective approach involves the in-situ generation of a diazo compound from an N-tosylhydrazone, which then reacts with an unactivated bromovinyl acetal to provide selective access to the 3,5-disubstituted pyrazole scaffold. acs.org

Another powerful one-pot method for preparing 3,5-disubstituted pyrazoles starts from terminal alkynes and aldehydes. The alkyne is first converted into a propargyl secondary alkoxide, which is then oxidized to an α-alkynyl ketone. Subsequent reaction with a hydrazine derivative yields the desired pyrazole with high regioselectivity. nih.gov This process avoids the isolation of intermediates and allows for the construction of the pyrazole ring with precise control over the substituent placement. nih.gov

Furthermore, a modular two-component synthesis has been reported where hydrazones of aryl aldehydes react with substituted acetophenones in the presence of a dimethyl sulfoxide/iodine/HCl catalytic system. This method provides good to excellent yields of 3,5-diarylpyrazoles and demonstrates the flexibility of modern synthetic design in achieving regiochemical control.

Structural Elucidation and Tautomeric Investigations of 3h Pyrazole, 3 Methyl 5 Phenyl Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 3-methyl-5-phenyl-1H-pyrazole, distinct signals corresponding to the methyl, phenyl, and pyrazole (B372694) ring protons are observed. The methyl protons typically appear as a singlet, while the phenyl protons exhibit a multiplet pattern characteristic of a monosubstituted benzene (B151609) ring. The pyrazole ring proton also presents as a singlet. The exact chemical shifts can vary depending on the solvent and concentration. For instance, in deuterated chloroform (B151607) (CDCl₃), the methyl protons can be observed around 2.3 ppm, the pyrazole C-H proton around 6.4 ppm, and the phenyl protons in the range of 7.2-7.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-methyl-5-phenyl-1H-pyrazole, distinct resonances are expected for the methyl carbon, the carbons of the phenyl ring, and the carbons of the pyrazole ring. The chemical shifts are influenced by the electronic environment of each carbon atom.

A study on related 3-methyl-1-phenyl-1H-pyrazol-5-amine provides insight into typical chemical shifts, which can be used for comparative purposes. acs.org Another study on 3-methyl-1-phenyl-pyrazol-5-one offers further comparative data for the pyrazole core. rsc.org

Interactive Data Table: NMR Data for Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 3-methyl-5-phenyl-1H-pyrazole | ¹H | ~2.3 | s (CH₃) | nih.gov |

| ~6.4 | s (CH-pyrazole) | nih.gov | ||

| ~7.2-7.8 | m (Phenyl-H) | nih.gov | ||

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | ¹H | - | - | acs.orgacs.org |

| 3-methyl-1-phenyl-pyrazol-5-one | ¹H | - | - | rsc.org |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of 3-methyl-5-phenyl-1H-pyrazole, characteristic absorption bands are expected for N-H stretching, C-H stretching (both aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and various bending vibrations. The N-H stretching vibration typically appears as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The stretching vibrations of the pyrazole and phenyl rings fall in the 1400-1600 cm⁻¹ region.

For comparison, the IR spectrum of the related compound 3-methyl-5-pyrazolone has been studied both experimentally and computationally, providing a basis for understanding the vibrational modes of the pyrazole ring. researchgate.net

Interactive Data Table: Key IR Absorption Bands for 3-methyl-5-phenyl-1H-pyrazole

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of 3-methyl-5-phenyl-1H-pyrazole is expected to show absorption bands corresponding to π → π* transitions within the phenyl and pyrazole aromatic systems. The position and intensity of these bands are sensitive to the solvent polarity. The NIST WebBook provides UV/Visible spectrum data for 1H-Pyrazole, 3-methyl-5-phenyl-. nist.gov Studies on related pyrazolone (B3327878) derivatives have also utilized UV-Vis spectroscopy to investigate their structural properties. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For 3-methyl-5-phenyl-1H-pyrazole (C₁₀H₁₀N₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 158.20. nih.gov The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as the methyl group or cleavage of the pyrazole ring, providing further confirmation of the structure. The NIST WebBook provides the mass spectrum (electron ionization) for 1H-Pyrazole, 3-methyl-5-phenyl-. nist.gov

Tautomerism in 3-Methyl-5-phenylpyrazole and Pyrazolone Analogues

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers, which are called tautomers. This is a common feature in pyrazole chemistry.

For 3(5)-methyl-5(3)-phenylpyrazole, multinuclear NMR spectroscopy at low temperatures has been used to study the tautomeric equilibrium. fu-berlin.de The results indicate that in solution, these pyrazoles exist as mixtures that are rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de In solvents like THF, they form monomers hydrogen-bonded to the solvent, while in inert solvents, they tend to self-associate. fu-berlin.de

Keto-Enol and Lactam-Lactim Tautomeric Equilibria

In pyrazolone analogues, which contain a carbonyl group, keto-enol and lactam-lactim tautomerism are significant.

Keto-Enol Tautomerism: This involves the migration of a proton and the shifting of a double bond. In the context of pyrazolones, the keto form contains a C=O group, while the enol form contains a C-OH group. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. nih.govnih.govlibretexts.org For example, in some 4-substituted pyrazolone derivatives, the keto form is found to be more stable, while in others, the enol form predominates. nih.gov The β-keto-enol form is often favored due to the stability gained from conjugation and intramolecular hydrogen bonding. nih.gov

Lactam-Lactim Tautomerism: This is a specific type of amide-imidol tautomerism that occurs in cyclic amides. vedantu.comyoutube.com The lactam form contains a -C(=O)-NH- group, while the lactim form has a -C(OH)=N- group. vedantu.com This tautomerism is crucial in many heterocyclic systems, including pyrazolone derivatives. rsc.orgnih.gov For instance, 1-phenyl-3-methyl-pyrazolone-5 has been shown to exist in different tautomeric forms depending on the medium: as a zwitterion in the solid state, in the keto form in chloroform, and in the 5-hydroxy (lactim) form in pyridine (B92270). researchgate.net

The study of these tautomeric equilibria is essential for understanding the chemical reactivity and biological activity of pyrazole derivatives, as different tautomers can exhibit distinct properties. researchgate.netresearchgate.netresearchgate.net

Annular Tautomerism in Pyrazole Rings

Unsubstituted pyrazole is a tautomeric compound, meaning the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This dynamic equilibrium, known as annular tautomerism, also occurs in asymmetrically substituted pyrazoles like 3-methyl-5-phenyl-1H-pyrazole, leading to two distinct tautomeric forms: 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole. fu-berlin.denih.gov

The position of the tautomeric equilibrium is a delicate balance influenced by the electronic nature of the substituents on the pyrazole ring. nih.gov Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups favor the tautomer with the substituent at the 5-position. nih.gov In the case of 3(5)-methyl-5(3)-phenylpyrazole, the methyl group is electron-donating, and the phenyl group can exhibit both inductive and resonance effects. Studies have shown that for combinations of a phenyl group with an alkyl group like methyl, the tautomer with the phenyl group at C5 and the alkyl group at C3 is generally favored. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating this tautomeric equilibrium. fu-berlin.de By analyzing the chemical shifts of the carbon and nitrogen atoms in the pyrazole ring, particularly at low temperatures to slow the rate of proton exchange, the relative populations of each tautomer can be determined. fu-berlin.de In many instances, unless analyzed at low temperatures or in the solid state, the 13C-NMR spectra of tautomeric pyrazoles in solution show averaged signals for the C3 and C5 carbons due to rapid proton exchange. nih.gov

Solvent Effects and Substituent Influence on Tautomeric Preferences

The tautomeric equilibrium of pyrazoles is not only governed by the intrinsic properties of the substituents but is also significantly influenced by the surrounding environment, namely the solvent. fu-berlin.denih.gov Solvents can interact with the pyrazole molecules through hydrogen bonding, which can stabilize one tautomer over the other. fu-berlin.denih.gov

In solvents capable of acting as hydrogen bond acceptors, such as tetrahydrofuran (B95107) (THF), pyrazoles can exist as monomers hydrogen-bonded to the solvent. fu-berlin.de Conversely, in inert solvents, self-association of pyrazole molecules is more likely to occur. fu-berlin.de The polarity of the solvent also plays a crucial role; for instance, theoretical studies on related azole systems have shown that polar solvents can lower the energy barrier for the intramolecular proton transfer between the two nitrogen atoms. nih.gov

A study of 3(5)-phenylpyrazoles revealed that in solution, they exist as mixtures that are rich in the 3-phenyl tautomer. fu-berlin.de The influence of substituents is a primary determinant of tautomeric preference. Research on a series of 3,5-disubstituted pyrazoles has provided clear evidence for this. nih.gov For example, the introduction of a trifluoromethyl group, which is strongly electron-withdrawing, can shift the equilibrium preference to the tautomer where this group is at the 5-position. nih.gov

The following table summarizes the tautomer ratios for a selection of 3,5-disubstituted pyrazoles, illustrating the impact of different substituents on the equilibrium.

| R1 | R2 | % Tautomer (a) (R1 at C3) | % Tautomer (b) (R1 at C5) |

| Phenyl | Methyl | 66% | 34% |

| Phenyl | Ethyl | 63% | 37% |

| Phenyl | Isopropyl | 58% | 42% |

| Phenyl | Benzyl | 72% | 28% |

| Phenyl | Trifluoromethyl | 27% | 73% |

| Benzylphenyl | Trifluoromethyl | 0.6% | 99.4% |

| Data sourced from Claramunt et al. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive evidence of the molecular structure in the solid state. The crystal structure of 3-methyl-5-phenylpyrazole has been determined, revealing that the crystals are monoclinic with the space group C2/c. rsc.org A notable feature of the crystal structure is that the molecules are arranged in clusters of four around the two-fold axes of the cell. rsc.org Interestingly, the determination of the precise location of the N-H hydrogen atoms proved challenging, which has been suggested to be due to a loose association of these protons within each molecular grouping, hinting at some dynamic nature even in the solid state. rsc.org

In a related study, it was noted that 5(3)-methyl-3(5)-phenylpyrazole appears to exist in the solid state as a 50:50 mixture of its two tautomers. fu-berlin.de To further understand the solid-state structure of phenyl-substituted pyrazoles, the X-ray structure of 4-bromo-3-phenylpyrazole was determined as a model compound. fu-berlin.de This analysis showed that the 3-phenyl tautomer is the one present in the solid state for this derivative. fu-berlin.de

The interaction between the substituents on the pyrazole ring can lead to conformational changes. In the crystal structure of 3-methyl-5-phenylpyrazole, there is a twist between the phenyl and pyrazole rings, with reported angles of 21.35° and 18.21° for the two independent molecules in the asymmetric unit. rsc.org

The crystallographic data for 3-methyl-5-phenylpyrazole is summarized in the table below.

| Crystal Data | |

| Formula | C₁₀H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.841(6) |

| b (Å) | 12.000(2) |

| c (Å) | 15.079(4) |

| β (°) | 92.58(2) |

| Z | 16 |

| Data sourced from Maslen, E. N., et al. rsc.org |

Reactivity and Chemical Transformations of 3h Pyrazole, 3 Methyl 5 Phenyl

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 3-methyl-5-phenyl-1H-pyrazole, the stable tautomer of 3H-pyrazole, 3-methyl-5-phenyl-, exhibits characteristic reactivity towards electrophiles. The C4 position is the most common site for electrophilic substitution due to the directing effects of the two nitrogen atoms.

One of the prime examples of this reactivity is the halogenation of the pyrazole ring. Specifically, the bromination of 3-methyl-5-phenyl-1H-pyrazole leads to the formation of 4-bromo-3-methyl-5-phenyl-1H-pyrazole. uni.lu This reaction underscores the susceptibility of the C4 position to electrophilic attack.

While direct nucleophilic substitution on the pyrazole ring is generally unfavorable, the ring can be functionalized through nucleophilic attack after activation. This is typically achieved by deprotonation of the N-H group using a strong base, which generates a nucleophilic pyrazole anion. This anion can then react with various electrophiles. Another approach involves metallation, for instance, using organolithium reagents, to create a carbanionic species that subsequently reacts with an electrophile.

Reactions with Carbonyl Compounds: Formation of Stable Adducts with Aromatic Aldehydes

The scientific literature provides limited specific information regarding the direct reaction of 3-methyl-5-phenyl-1H-pyrazole with carbonyl compounds such as aromatic aldehydes. This type of reaction, particularly the Knoevenagel condensation, is extensively documented for the isomeric compound, 1-phenyl-3-methyl-5-pyrazolone (Edaravone). In that case, the reaction occurs at the highly reactive methylene (B1212753) group at the C4 position of the pyrazolone (B3327878) tautomer. For 3-methyl-5-phenyl-1H-pyrazole, while it can exist in a pyrazolone tautomeric form, detailed research findings on its condensation with aromatic aldehydes are not prominently available.

Alkylation and Acylation Reactions: Regioselective Functionalization of Pyrazole and Pyrazolone Nuclei

The functionalization of the 3-methyl-5-phenyl-pyrazole scaffold through alkylation and acylation is a key method for creating diverse derivatives. These reactions can occur at several positions, with regioselectivity being a critical aspect.

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and readily undergo alkylation or arylation. A general method for the N-alkylation of pyrazoles utilizes alcohols in the presence of crystalline aluminosilicate (B74896) catalysts. google.com A specific example involving 3-methyl-5-phenyl-1H-pyrazole is its reaction to form 3-methyl-1,5-diphenyl-1H-pyrazole, which constitutes an N-arylation. rsc.org

C-Acylation: While less common than N-acylation, C-acylation provides a route to introduce keto functionalities onto the pyrazole ring. This typically occurs at the C4 position. For instance, derivatives such as 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile have been synthesized, demonstrating that acylation at the C4 position is feasible, particularly on N-substituted pyrazole rings. nih.gov

The table below summarizes examples of alkylation and acylation products derived from the 3-methyl-5-phenyl-pyrazole core.

| Starting Material | Reagent/Conditions | Product | Reaction Type |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenylating agent | 3-Methyl-1,5-diphenyl-1H-pyrazole rsc.org | N-Arylation |

| Pyrazole | Alcohol, Crystalline aluminosilicate catalyst google.com | N-Alkylpyrazole google.com | N-Alkylation |

| 1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile derivative | Acetylating agent | 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile nih.gov | C-Acylation |

Heterocyclic Ring Transformations Involving Pyrazole Scaffolds

The pyrazole ring can serve as a synthon for the construction of other heterocyclic systems through ring transformation reactions. These processes involve the cleavage and reformation of the ring skeleton.

Pyrazole to Pyrimidine (B1678525) Ring Interconversions

Ring expansion of pyrazoles offers a pathway to pyrimidines. One reported method involves the reaction of pyrazoles with α-chlorodiazirines. This reaction proceeds via the formation of a pyrazolium (B1228807) ylide intermediate, which then undergoes fragmentation and cyclization to yield the expanded pyrimidine ring. researchgate.net This represents a carbon-insertion between the N-N bond of the pyrazole ring. researchgate.net

Pyrimidine to Pyrazole Ring Contractions

The transformation of a six-membered pyrimidine ring into a five-membered pyrazole ring is a well-documented process. nih.govorganic-chemistry.orgescholarship.orgacs.org This ring contraction represents a formal carbon deletion from the heterocyclic skeleton.

A modern and mild approach for this conversion involves a two-step sequence: nih.govorganic-chemistry.orgacs.org

Activation of the Pyrimidine Ring: The pyrimidine is treated with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride). This N-triflylation activates the ring, making it more susceptible to nucleophilic attack. organic-chemistry.orgacs.org

Hydrazine-mediated Skeletal Remodeling: The activated pyrimidine intermediate is then treated with hydrazine (B178648) or a substituted hydrazine. The hydrazine attacks the ring, leading to cleavage of the pyrimidine skeleton and subsequent recyclization to form the thermodynamically stable pyrazole ring. nih.govorganic-chemistry.orgacs.org

This transformation is valuable as it allows access to complex pyrazoles from readily available pyrimidines and tolerates a wide range of functional groups. nih.govorganic-chemistry.org Older methods for this ring contraction often required harsher conditions, such as high temperatures for the hydrazinolysis of the pyrimidine ring. wur.nl The reactivity is significantly enhanced when using activated pyrimidine substrates like N-alkylpyrimidinium salts. wur.nl

The table below outlines examples of reagents and conditions for pyrimidine-to-pyrazole transformations.

| Starting Material | Reagents/Conditions | Product | Key Transformation |

| Substituted Pyrimidines | 1) Triflic anhydride; 2) Hydrazine nih.govorganic-chemistry.org | Substituted Pyrazoles | Ring contraction via N-triflylation and hydrazinolysis nih.govorganic-chemistry.org |

| 5-Formyluracil derivatives | Hydrazines, Acetic acid rsc.org | 4-Allophanoylpyrazoles rsc.org | Ring contraction rsc.org |

| 5-Bromo-6-methyl-1-phenyluracil | Hydrazine hydrate (B1144303) rsc.orgrsc.org | 4-Ureidopyrazol-3-ones rsc.orgrsc.org | Double ring transformation rsc.orgrsc.org |

| N-Alkylpyrimidinium salt | Hydrazine wur.nl | Pyrazole | Ring contraction at room temperature wur.nl |

Computational Chemistry and Mechanistic Studies on 3h Pyrazole, 3 Methyl 5 Phenyl

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, particularly using the B3LYP functional with various basis sets, have been employed to determine optimized structures and key electronic parameters.

Research on derivatives of 3-methyl-5-phenyl-pyrazole has demonstrated the utility of DFT in understanding their molecular geometry. For instance, studies on related pyrazole structures have shown that the optimized structural parameters obtained from DFT calculations are in good agreement with experimental data from X-ray diffraction. nih.gov The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a significant parameter; a larger gap implies higher stability and lower reactivity. researchgate.net

For a comprehensive understanding, the following table presents hypothetical DFT-calculated electronic properties for the tautomers of 3-methyl-5-phenyl-pyrazole, based on typical values for similar pyrazole derivatives.

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 3-methyl-5-phenyl-1H-pyrazole | -6.2 | -1.1 | 5.1 | 2.5 |

| 5-methyl-3-phenyl-1H-pyrazole | -6.3 | -1.2 | 5.1 | 3.1 |

| 3-methyl-5-phenyl-3H-pyrazole | -5.9 | -1.5 | 4.4 | 4.5 |

Note: The data in this table is illustrative and based on values reported for analogous pyrazole systems in computational studies. Specific experimental or calculated values for 3-methyl-5-phenyl-3H-pyrazole were not available in the searched literature.

Ab Initio Methods (e.g., Hartree-Fock) for Quantum Chemical Analysis

Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic structure of molecules without empirical parameters. While HF often serves as a starting point for more advanced calculations, it can offer valuable insights into the quantum chemical properties of compounds like 3-methyl-5-phenyl-pyrazole.

In computational studies of related heterocyclic systems, Hartree-Fock calculations have been used to investigate molecular geometries and electronic properties. researchgate.net Although often less accurate than DFT for certain properties due to the lack of electron correlation, HF is a foundational method in computational chemistry. For some systems, functionals that incorporate a high percentage of Hartree-Fock exchange are noted to perform well, especially for aromatic compounds. researchgate.net

Theoretical Predictions of Tautomeric Stabilities and Interconversion Barriers

Pyrazole compounds can exist in different tautomeric forms, and computational chemistry is instrumental in predicting their relative stabilities and the energy barriers for their interconversion. For 3-methyl-5-phenyl-pyrazole, three potential tautomers exist: 3-methyl-5-phenyl-1H-pyrazole, 5-methyl-3-phenyl-1H-pyrazole, and the less common 3-methyl-5-phenyl-3H-pyrazole.

Theoretical studies on pyrazole tautomerism generally indicate that the 1H-tautomers are significantly more stable than the 3H or 4H forms. The relative stability is influenced by factors such as substitution patterns and solvent effects. Computational investigations on similar pyrazole systems have shown that the 1H-pyrazole form is the most stable. rsc.org The energy difference between tautomers can be calculated, providing a prediction of their equilibrium populations.

The following table illustrates the predicted relative stabilities of the tautomers of 3-methyl-5-phenyl-pyrazole, based on general findings for pyrazole systems.

| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

| 3-methyl-5-phenyl-1H-pyrazole | 0.0 | Most Stable |

| 5-methyl-3-phenyl-1H-pyrazole | ~1-3 | Stable |

| 3-methyl-5-phenyl-3H-pyrazole | >10 | Least Stable |

Note: This data is representative of typical pyrazole tautomer stability hierarchies and is not based on a specific computational study of 3-methyl-5-phenyl-pyrazole.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of pyrazoles. The Knorr pyrazole synthesis and [3+2] cycloaddition reactions are common routes to pyrazole derivatives, and their mechanisms can be investigated theoretically. fao.orgmdpi.com

A computational study of the Knorr pyrazole synthesis suggests a three-stage mechanism: hydrazone formation, pyrazole formation, and subsequent reactions. fao.org The rate-determining step was identified as the C-O bond cleavage in the pyrazole formation stage. fao.org DFT calculations can map the potential energy surface of the reaction, identifying intermediates, transition states, and the associated activation energies.

For the synthesis of pyrazoles from ethoxymethylenemalononitrile (B14416) and hydrazine (B178648), theoretical studies have explored different possible reaction pathways. rsc.org These investigations revealed that the most probable mechanism involves the nucleophilic attack of a nitrogen atom on a cyanide group, with the solvent playing a role in lowering the energy barrier of the rate-determining step. rsc.org While specific studies on the synthesis of 3-methyl-5-phenyl-pyrazole were not found, these general mechanistic insights are applicable. The reaction to form the pyrazole ring is a complex process involving nucleophilic attack, cyclization, and dehydration steps, all of which can be modeled computationally.

Chemistry of Advanced Derivatives and Fused Systems Incorporating 3 Methyl 5 Phenyl Pyrazole Moiety

Synthesis and Structural Aspects of Fused Pyrazole (B372694) Ring Systems

The 3-methyl-5-phenyl-pyrazole core serves as a versatile building block for constructing more complex, fused heterocyclic systems. These reactions often utilize the reactive sites on the pyrazole ring to form new rings, leading to compounds with unique three-dimensional structures and chemical properties.

One common strategy involves the reaction of 5-aminopyrazole derivatives with various reagents to construct fused pyrimidines, resulting in pyrazolo[1,5-a]pyrimidines. nih.govnih.gov For instance, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, enaminones, or unsaturated nitriles is a widely used method. nih.gov The reaction mechanism can proceed via different pathways depending on the reactants and conditions, but typically involves nucleophilic attack from the exocyclic amino group of the pyrazole onto an electrophilic carbon of the partner molecule, followed by cyclization and dehydration. nih.gov

Another approach involves treating benzylidene derivatives of pyrazoles with reagents like hydrazine (B178648) or phenylhydrazine (B124118) to create fused pyrazole ring systems. researchgate.net For example, 3-methyl-5-pyrazolone can be reacted with aromatic aldehydes to form benzylidene intermediates, which are then cyclized to yield fused pyrazoles. researchgate.net The structural analysis of these fused systems is confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, with single-crystal X-ray diffraction providing definitive structural elucidation. mdpi.com For example, in a synthesized pyrano[2,3-c]pyrazol-4(2H)-one derivative, 1H-1H NOESY NMR spectroscopy confirmed the spatial proximity of the pyrazole ring's 3-H proton and the adjacent N-2 phenyl group protons. mdpi.com

The reactivity of the pyrazole ring can be modulated by substituents, which influences the formation of fused systems. Electron-withdrawing groups on the pyrazole ring can impact its basicity and the nucleophilicity of its nitrogen atoms, thereby affecting reaction pathways and regioselectivity. nih.govmdpi.com The synthesis of pyrazolo[3,4-b]pyridines, for example, often involves the reaction of N-substituted 5-aminopyrazoles with 1,3-bis-electrophilic substrates. mdpi.comresearchgate.net

Table 1: Examples of Fused Pyrazole Synthesis

Chemistry of Bis-Pyrazolones, including 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols)

Bis-pyrazolones, particularly the 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), are a significant class of derivatives synthesized from pyrazolone (B3327878) precursors. The most common synthetic route is a one-pot condensation reaction involving two equivalents of a pyrazolone, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol (also known as Edaravone), with one equivalent of an aromatic aldehyde. semnan.ac.irnih.gov This reaction proceeds via an initial Knoevenagel condensation between one molecule of the pyrazolone and the aldehyde, followed by a Michael addition of the second pyrazolone molecule. nih.gov

A variety of catalysts have been developed to facilitate this synthesis efficiently and under environmentally benign conditions. These include:

Boehmite nanoparticles (BNPs): Used as a heterogeneous, reusable catalyst for the condensation reaction. semnan.ac.ir

Sodium Acetate (NaOAc): Employed as a catalyst in aqueous ethanol (B145695) at room temperature, providing high to excellent yields. nih.gov

Visible Light: A catalyst-free, green approach using visible light as an energy source has been developed, demonstrating high functional group tolerance. acs.org

Ionic Liquids: 1,3-Disulfonic acid imidazolium (B1220033) tetrachloroaluminate {[Dsim]AlCl4} has been reported as a novel, heterogeneous, and reusable catalyst. rsc.org

Cerium(IV) Sulfate (Ce(SO₄)₂·4H₂O): Acts as an effective and reusable catalyst in a water/ethanol solution, leading to short reaction times and high yields. researchgate.net

These methods highlight a trend towards greener chemistry, emphasizing catalyst reusability, mild reaction conditions, and the use of non-toxic solvents like water and ethanol. semnan.ac.iracs.orgrsc.orgresearchgate.net The resulting pure products are often isolated by simple filtration, making these synthetic routes highly practical. nih.gov

Table 2: Catalysts and Conditions for Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Development and Characterization of Novel Pyrazolone Analogues (e.g., Indole-Substituted Derivatives)

The core pyrazolone structure is a fertile ground for developing novel analogues with tailored properties through various chemical modifications. pharmacyjournal.neteurjchem.com A notable area of development is the synthesis of indole-substituted pyrazolones. These compounds are typically synthesized through a multi-component condensation reaction. For example, 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones are synthesized in high yields via a one-pot reaction of an indole (B1671886), an aromatic aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com The use of a magnetic aminated starch biocatalyst at 40 °C has been shown to be an effective method for this transformation. mdpi.com

Another synthetic strategy involves a two-step process where substituted 2-phenylindole-3-carboxaldehydes are first reacted with 3-methyl-1H-pyrazol-5(4H)-one to form an intermediate, which is then used to prepare pyrazolo[3,4-c]pyrazole (B14755706) derivatives bearing the indole moiety. derpharmachemica.com

The characterization of these new analogues is crucial to confirm their structures. This is accomplished using a suite of spectroscopic methods. pharmacyjournal.neteurjchem.comnih.gov

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as C=O and C=N stretching vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of protons and carbons, confirming the connectivity of the molecular framework. mdpi.comnih.gov For instance, in one study, the structure of a new pyrazolone derivative was confirmed by a prominent IR peak at 2922 cm-1 (C-H stretch) and specific signals in its 1H and 13C NMR spectra. nih.gov

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds, further verifying their identity. eurjchem.com

These characterization techniques collectively provide irrefutable evidence for the formation and structure of the novel pyrazolone derivatives. mdpi.com

N-Substituted Pyrazoles and Pyrazolones: Synthesis and Impact of N-Phenyl and N-Alkyl Groups

The properties and reactivity of the pyrazole ring are significantly influenced by the nature of the substituent at the N-1 position. The synthesis of N-substituted pyrazoles and pyrazolones is a key area of research, with N-phenyl and N-alkyl groups being common modifications.

The synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) is a classic example, typically achieved by the reaction of phenylhydrazine with ethyl acetoacetate (B1235776). ias.ac.ingoogle.com This reaction can be performed under various conditions, including solvent-free methods, to produce high yields. ias.ac.in Similarly, N-alkyl pyrazolones, such as 1,3-dimethyl-5-pyrazolone, are synthesized using an alkyl hydrazine (e.g., methyl hydrazine) in place of phenylhydrazine. ias.ac.inresearchgate.net The alkylation of 3-methyl-5-pyrazolone with alkyl halides in a suitable solvent like dioxane is another route to N-alkyl derivatives. researchgate.net It has been noted that the phenyl derivative is less reactive towards alkylation compared to the unsubstituted pyrazolone. researchgate.net

The impact of the N-substituent is profound:

Reactivity: The presence of an N-phenyl group can influence the regioselectivity of subsequent reactions. For example, in acylation reactions of 3-methyl-1-phenyl-pyrazol-5-one, careful control of conditions is required to achieve selective C-acylation at the 4-position, as O-acylation can be a competing reaction. rsc.org The N-substituent also affects the nucleophilicity of the ring, which is a critical factor in nucleophilic aromatic substitution reactions. mdpi.com

Tautomerism: N-substituted pyrazolones exhibit tautomerism. For instance, 1-n-alkyl-3-methyl-5-pyrazolones exist predominantly as the 5-pyrazolone (keto) form in chloroform (B151607), but as the 5-hydroxy-pyrazole (enol) form in dimethyl sulfoxide. researchgate.net This solvent-dependent equilibrium is a key aspect of their chemistry.

Acidity/Basicity: Substituents on the pyrazole ring modulate its acid-base properties. Electron-donating groups, such as alkyl groups, have been shown to increase the basicity of the pyrazole ring. nih.gov This can affect how the molecule interacts with other reagents and its behavior in different chemical environments.

Table 3: Compound Names Mentioned in the Article

Coordination Chemistry of 3 Methyl 5 Phenyl Pyrazolone Based Ligands

Design and Synthesis of Pyrazolone-Derived Ligands for Metal Complexation

The synthesis of ligands based on 3-methyl-5-phenyl-pyrazolone often begins with the Knorr pyrazole (B372694) synthesis, a reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. scispace.com This foundational structure can then be modified to introduce various donor atoms and functional groups, thereby tailoring the ligand's properties for specific metal complexation.

A common strategy involves the introduction of an acyl group at the C4 position of the pyrazolone (B3327878) ring, creating 4-acyl-5-pyrazolones. These compounds are effective O,O-chelating ligands. unicam.it For instance, 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 (HNPz) has been synthesized by the benzoylation of 1-phenyl-3-methyl-5-pyrazolone with p-nitrobenzoyl chloride. scispace.com

Another significant class of pyrazolone-derived ligands are Schiff bases, formed by the condensation of a 4-acyl-5-pyrazolone with a hydrazine or an amine. This introduces nitrogen donor atoms, leading to ligands with enhanced coordination capabilities, often acting as N,O-chelating agents. unicam.it For example, Schiff base ligands have been prepared through the condensation of 4-acetyl and 4-benzoyl pyrazolone with phenylhydrazine (B124118) and dinitrophenylhydrazine. mdpi.com These ligands can exist in different tautomeric forms, which influences their coordination behavior. mdpi.com

Furthermore, modifications can be made to the phenyl ring or the methyl group to influence the steric and electronic properties of the resulting ligand. The synthesis of 4,4′-(arylmethylene)-bis(1-phenyl-3-methyl-5-pyrazolones) through the reaction of aromatic aldehydes with two equivalents of 1-phenyl-3-methyl-5-pyrazolone is another example of creating more complex ligand systems. researchgate.net

Formation and Characterization of Transition Metal Complexes (e.g., Copper(II), Chromium(III), Iron(II))

Ligands derived from 3-methyl-5-phenyl-pyrazolone readily form complexes with a range of transition metals. The characterization of these complexes typically involves a combination of elemental analysis, spectroscopic techniques (FT-IR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction.

Copper(II) Complexes: Copper(II) complexes of pyrazolone-based ligands have been extensively studied. For example, a novel copper(II) complex with a 4-acylpyrazolone derivative and a coligand, 1,10-phenanthroline, has been synthesized and characterized. nih.govacs.org The single-crystal X-ray diffraction study of this complex, [CuL(phen)(CH₃OH)][CuL(phen)], revealed a structure with two independent copper centers exhibiting both five and six-coordination geometries. nih.gov In another study, copper(II) complexes of Schiff bases derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one were synthesized and proposed to have an octahedral geometry. mdpi.com The coordination often occurs through the keto-oxygen and the azomethine nitrogen of the Schiff base ligand. mdpi.com

Chromium(III) Complexes: Chromium(III) complexes with pyrazole-based ligands have also been prepared and characterized. documentsdelivered.comorientjchem.org For instance, tridentate pyrazolyl pyridyl ligands have been used to synthesize chromium(III) complexes that, upon activation, show high activity in ethylene (B1197577) polymerization. rsc.orgrsc.org X-ray single-crystal analyses of these complexes have confirmed a tridentate coordination of the ligand to the chromium center, resulting in a fac-octahedral geometry. rsc.orgrsc.org The bond lengths between chromium and the nitrogen atoms of the pyrazole and pyridine (B92270) rings have been determined, providing insight into the strength of the coordination bonds. rsc.org

Iron(II) and Iron(III) Complexes: Iron complexes with pyrazolone derivatives have also been reported. For example, Fe(III) has been shown to react with 4-acylbis(1-phenyl-3-methyl-pyrazolone-5) in a 2:3 metal-to-ligand ratio to form binuclear complexes. tandfonline.com The synthesis of iron(II) complexes with pyrazolone acid dyes has also been described, where the ligand coordinates to the metal ion. researchgate.net

The following table summarizes the characterization data for some representative transition metal complexes with ligands derived from 3-methyl-5-phenyl-pyrazolone.

| Metal Ion | Ligand | Complex Formula | Geometry | Characterization Techniques | Reference |

| Copper(II) | N-(1-phenyl-3-methyl-4-(4-chlorobenzoyl)-5-pyrazolone)-2-furoic acid hydrazide & 1,10-phenanthroline | [CuL(phen)(CH₃OH)][CuL(phen)] | Five and Six-coordinate | Single-crystal X-ray diffraction | nih.gov |

| Copper(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | [Cu(Ampp-Dh)₂(H₂O)₂] | Octahedral | Elemental Analysis, FT-IR, UV-Vis | mdpi.com |

| Chromium(III) | Tridentate pyrazolyl pyridyl ligand | LCrCl₃ | fac-Octahedral | Single-crystal X-ray diffraction | rsc.org |

| Iron(III) | 4-acylbis(1-phenyl-3-methylpyrazolone-5) anion | Fe₂(L)₃·xCH₃CH₂OH·yH₂O | Not specified | Elemental Analysis | tandfonline.com |

Chelation Behavior and Diverse Binding Modes of Pyrazolone Ligands

The versatility of pyrazolone-based ligands in coordination chemistry stems from their ability to adopt various binding modes. This flexibility is largely due to the presence of multiple potential donor atoms and the possibility of tautomerism. mdpi.comresearchgate.net

The most common chelation mode for 4-acylpyrazolones is through the two oxygen atoms of the β-diketone moiety, forming a six-membered chelate ring with the metal ion. unicam.itnih.gov This O,O-bidentate coordination is a hallmark of this class of ligands.

When the pyrazolone ring is functionalized to form Schiff bases, the coordination possibilities expand. These ligands can act as bidentate (N,O) or tridentate (N,N,O or O,N,O) chelating agents. unicam.ittandfonline.com For instance, Schiff bases derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one coordinate to metal ions through the azomethine nitrogen and the keto oxygen. mdpi.com

Furthermore, pyrazole-based ligands can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. The nitrogen atoms of the pyrazole ring are often involved in this bridging. researchgate.net The ability of some pyrazole-based systems to switch between chelating and bridging modes in response to the addition of other ligands demonstrates their hemilabile character. nih.gov

The diverse binding modes are also influenced by the nature of the metal ion, its preferred coordination geometry, and the reaction conditions. The steric and electronic properties of the substituents on the pyrazolone ligand also play a crucial role in determining the final structure of the metal complex. researchgate.net

The table below provides a summary of the common binding modes observed for pyrazolone-derived ligands.

| Ligand Type | Donor Atoms | Common Binding Modes | Reference |

| 4-Acylpyrazolones | O, O | Bidentate (O,O-chelation) | unicam.it |

| Pyrazolone Schiff Bases | N, O | Bidentate (N,O-chelation), Tridentate (N,N,O or O,N,O) | mdpi.comunicam.it |

| General Pyrazole-based Ligands | N, N | Bridging | researchgate.net |

Advanced Applications in Materials Science and Analytical Chemistry

Utilization of Pyrazole (B372694) Derivatives as Components in Functional Materials

The inherent aromaticity and tunable electronic characteristics of the pyrazole ring system make its derivatives attractive candidates for the development of novel functional materials. Researchers have successfully incorporated these moieties into semiconductor materials and photoswitching systems, demonstrating their potential in optoelectronic applications.

Semiconductor Materials:

Derivatives of pyrazole have been investigated for their use in organic light-emitting diodes (OLEDs) and photovoltaic cells. For instance, new 6-CF3-1H-pyrazolo[3,4-b]quinolines containing methyl and phenyl groups attached to the pyrazole core have been synthesized and characterized for their potential in optoelectronic applications. mdpi.com The fluorescence emission of these phenyl-substituted pyrazoloquinolines is attributed to a photoinduced charge transfer process between the phenyl substituent and the pyrazoloquinoline core. mdpi.com The number and position of the phenyl groups can be altered to modulate the emission properties and the highest occupied molecular orbital (HOMO) energy levels. mdpi.com

In one study, double-layer light-emitting diodes were constructed using these pyrazole derivatives as the emitter, which resulted in a deep bluish-green emission in the 481–506 nm range. mdpi.com Furthermore, bulk heterojunction solar cells were fabricated using a blend of these pyrazole derivatives and a polymer, demonstrating their potential, albeit with modest power conversion efficiencies in initial studies. mdpi.com

Photoswitching Systems:

Arylazopyrazoles, which are derivatives of pyrazole, have emerged as a significant class of photochromic compounds, or "photoswitches." nih.gov These molecules can undergo reversible isomerization between two distinct forms (typically E and Z isomers) upon irradiation with light of specific wavelengths. This property allows for the remote control of various chemical and physical properties.

Key characteristics of arylazopyrazole photoswitches include:

Excellent thermal stability of the Z-isomer: This allows for the "switched" state to be maintained for extended periods, with some arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles exhibiting very long half-lives of several days in DMSO. nih.gov

High conversion rates between isomers: Efficient switching between the two states is crucial for practical applications.

Tunable properties: The photoswitching behavior can be modified by altering the substituents on the pyrazole or aryl rings. For example, the presence of methyl groups on the heterocyclic moiety has been found to accelerate the isomerization process. nih.gov

These properties have led to the exploration of pyrazole-based photoswitches in various applications, including the reversible modulation of pH by light. rsc.org For instance, N-methyl arylazo-3,5-(di-2-pyridyl)pyrazole and its derivatives have been designed to achieve excellent photoswitching characteristics at longer wavelengths. rsc.org

| Derivative Class | Application | Key Finding | Reference |

|---|---|---|---|

| 6-CF3-1H-pyrazolo[3,4-b]quinolines | OLEDs | Act as emitters, producing deep bluish-green light (481–506 nm). | mdpi.com |

| 6-CF3-1H-pyrazolo[3,4-b]quinolines | Photovoltaics | Used in the active layer of bulk heterojunction solar cells. | mdpi.com |

| Feature | Description | Example | Reference |

|---|---|---|---|

| Isomer Stability | The Z-isomer can exhibit high thermal stability, with long half-lives. | Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles have half-lives of several days in DMSO. | nih.gov |

| Property Tuning | Substituents on the pyrazole and aryl rings can modify photoswitching behavior. | Methyl groups on the pyrazole ring can accelerate the isomerization process. | nih.gov |

| Application | Can be used for the reversible modulation of pH by light. | N-methyl arylazo-3,5-(di-2-pyridyl)pyrazole derivatives. | rsc.org |

Incorporation of Pyrazolone (B3327878) Moieties in Pigments and Dyes for Specialized Applications

Pyrazolone derivatives are foundational in the synthesis of a wide array of organic pigments and dyes. primachemicals.com The pyrazole ring is a key structural element that imparts unique and desirable properties to these colorants. primachemicals.com These compounds are valued for their high color strength, brightness, and versatility. primachemicals.com

The synthesis of pyrazolone dyes often involves a condensation reaction between a hydrazine (B178648) derivative and a ketone to form the fundamental pyrazole ring structure. primachemicals.com Subsequent reactions, such as diazotization and coupling, allow for the creation of a diverse palette of colors. primachemicals.com Pyrazolones are particularly important as coupling components for producing yellow to orange azo dyes for industrial applications.

Specialized Applications:

Textile Industry: Pyrazolone-based dyes are extensively used for dyeing and printing on fabrics. Their ability to produce a broad spectrum of vibrant and long-lasting colors makes them highly suitable for textile applications. primachemicals.com They exhibit good compatibility with various fibers and possess excellent lightfastness. primachemicals.com For instance, monoazo pyrazolone dyes based on 1,3,4-thiadiazole have been synthesized and shown to produce yellow to orange shades on polyester fabrics with good to very good fastness properties.

Paints and Varnishes: Recent research has explored the use of new pyrazole azo dyes as coloring materials for light-colored paints. nih.gov These dyes, synthesized through coupling reactions of pyrazole diazonium salts with active methylene (B1212753) compounds, have their color properties investigated in water-based acrylic resins. nih.gov

Disperse Dyes: Arylazopyrazolone-based disperse dyes are well-established due to their favorable spectral and dyeing properties. These dyes are designed for coloring hydrophobic fibers like polyester.

The color of pyrazolone dyes can be fine-tuned by altering the substitution pattern on the pyrazole ring, which in turn modifies the electronic structure and the absorption and reflection of light. primachemicals.com

| Application Area | Type of Dye/Pigment | Observed Colors | Key Properties | Reference |

|---|---|---|---|---|

| Textiles (Polyester) | Monoazo pyrazolone dyes | Yellow, pinkish orange, dark orange | Good tinctorial strength, good to very good fastness | |

| General Textile Dyeing | Pyrazolone dyes | Diverse range across the spectrum | High color strength, brightness, excellent lightfastness | primachemicals.com |

| Paints and Varnishes | Pyrazole azo dyes | Not specified | Suitable for use in water-based acrylic resins | nih.gov |

Application as Analytical Reagents, including Derivatization of Monosaccharides and Carbohydrate Detection

In analytical chemistry, 1-phenyl-3-methyl-5-pyrazolone (PMP), a close derivative of 3-methyl-5-phenyl-pyrazole, has become a widely used pre-column derivatization reagent for the analysis of carbohydrates. nih.govnih.govnih.govresearchgate.netresearchgate.net Monosaccharides themselves often lack a chromophore, making their detection by UV-Vis spectrophotometry challenging. Derivatization with PMP attaches a UV-active label to the reducing end of the sugar, significantly enhancing their detectability. nih.govresearchgate.net

The PMP method offers several advantages for carbohydrate analysis:

High Sensitivity: The PMP tag provides a strong UV absorbance, typically around 245-250 nm, allowing for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD). nih.govresearchgate.net

Mild Reaction Conditions: The derivatization reaction proceeds under mild conditions, which helps to prevent the degradation or isomerization of the sugars. researchgate.net

Broad Applicability: The method is applicable to a wide range of reducing monosaccharides and oligosaccharides. nih.govsioc-journal.cn

Improved Chromatographic Separation: The derivatization improves the chromatographic behavior of the sugars, allowing for better separation of different monosaccharides, including isomers. nih.gov

Methodology and Research Findings:

The derivatization process involves the reaction of the reducing sugar with PMP, often catalyzed by a base such as aqueous ammonia. Researchers have optimized the reaction conditions, including temperature and time, to maximize the yield of the sugar-PMP derivatives for various monosaccharides like glucose, galactose, and glucuronic acid. nih.gov

This derivatization strategy has been successfully coupled with various analytical techniques:

HPLC: Reversed-phase HPLC is commonly used to separate the PMP-labeled carbohydrates. nih.govsioc-journal.cn

Capillary Electrophoresis (CE): The PMP method is also compatible with CE and microchip electrophoresis, enabling rapid analysis of small sample volumes. nih.gov

Mass Spectrometry (MS): Coupling with MS, particularly LC-MS/MS, allows for both quantification and structural confirmation of the monosaccharides. nih.gov The PMP derivatization has been shown to improve the ionization efficiency of monosaccharides for MS analysis. nih.gov

This analytical approach has been applied to the analysis of carbohydrates in complex biological and food samples, such as determining the monosaccharide composition of polysaccharides from various natural sources. nih.govresearchgate.net

| Monosaccharide | Optimal Temperature (°C) | Optimal Time (min) | Reference |

|---|---|---|---|

| Glucose (Glu) | 71 | 129 | nih.gov |

| Glucosamine (GluN) | 73 | 96 | nih.gov |

| Galactose (Gal) | 70 | 117 | nih.gov |

| Glucuronic acid (GluA) | 75 | 151 | nih.gov |

| Galacturonic acid (GalA) | 76 | 144 | nih.gov |

Q & A

Q. What are the standard synthetic routes for 3H-pyrazole, 3-methyl-5-phenyl- derivatives, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example, 5-phenyl-1-pentanol can serve as a core template for condensation reactions with hydrazine derivatives to form the pyrazole ring . Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent systems : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Temperature control : Maintaining 80–100°C during cyclization minimizes side products . Yields can exceed 70% when parameters are tightly controlled .

Q. Which spectroscopic techniques are most reliable for characterizing 3H-pyrazole derivatives?

Methodological Answer: A combination of ¹H/¹³C NMR and FT-IR is essential for structural confirmation:

- ¹H NMR : Pyrazole protons resonate at δ 6.5–7.5 ppm, while methyl groups appear at δ 2.1–2.5 ppm .

- FT-IR : Stretching vibrations for C=N (1550–1600 cm⁻¹) and C-H (aromatic, 3050–3100 cm⁻¹) confirm ring formation . Mass spectrometry (HRMS) validates molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can computational methods (in silico studies) predict the pharmacological activity of 3-methyl-5-phenyl-3H-pyrazole derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and QSAR modeling are critical:

- Target selection : Prioritize receptors like carbonic anhydrase or prostaglandin synthases, where pyrazole derivatives show affinity .

- Docking parameters : Use a grid box size of 20–25 ų centered on the active site.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values . Studies indicate that electron-withdrawing substituents (e.g., -CF₃) enhance binding to hydrophobic pockets .

Q. How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: Contradictions often arise from variability in assay conditions or purity. Mitigation strategies include:

- Standardized assays : Replicate studies using established protocols (e.g., OECD guidelines for cytotoxicity) .

- Purity verification : HPLC with >95% purity thresholds (C18 column, acetonitrile/water gradient) .

- Statistical rigor : Apply error analysis (e.g., Chauvenet’s criterion) to exclude outliers and ensure reproducibility .

Q. What strategies enhance the stability of 3H-pyrazole derivatives under physiological conditions?

Methodological Answer: Stability can be improved via:

- Derivatization : Introducing electron-donating groups (e.g., -OCH₃) at the phenyl ring reduces oxidative degradation .

- Formulation : Encapsulation in liposomes or cyclodextrins improves solubility and half-life . Accelerated stability testing (40°C/75% RH for 6 months) confirms these modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.